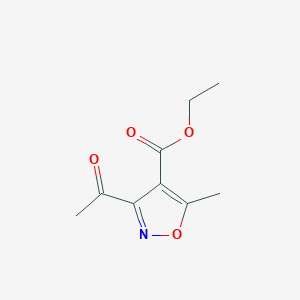

3-乙酰基-5-甲基-1,2-恶唑-4-羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

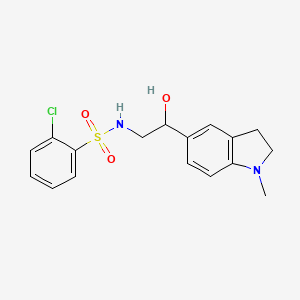

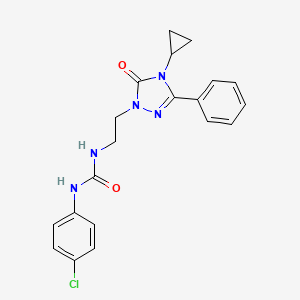

Ethyl 3-acetyl-5-methyl-1,2-oxazole-4-carboxylate is a chemical compound with the linear formula C9H11NO4 . It is a useful intermediate in the preparation of cyclotetra-methyleneisoxazole . It can be used as a biochemical reagent that can be used as a biological material or organic compound for life science related research .

Synthesis Analysis

The synthesis of 1,3-oxazoles, such as Ethyl 3-acetyl-5-methyl-1,2-oxazole-4-carboxylate, involves several methods. One method involves the direct arylation of oxazoles with high regioselectivity at both C-5 and C-2, developed for a wide range of aryl and heteroaryl bromides, chlorides, iodides, and triflates . Another method involves a one-pot van Leusen oxazole synthesis using tosylmethyl isocyanide (TosMIC), aliphatic halides, and various aldehydes in ionic liquids .Molecular Structure Analysis

The molecular formula of Ethyl 3-acetyl-5-methyl-1,2-oxazole-4-carboxylate is C9H11NO4 . The average mass is 197.188 Da and the monoisotopic mass is 197.068802 Da .Chemical Reactions Analysis

The chemical reactions involving Ethyl 3-acetyl-5-methyl-1,2-oxazole-4-carboxylate are diverse. For instance, palladium-catalyzed C-5 arylation of oxazoles is preferred in polar solvents, whereas C-2 arylation is preferred in nonpolar solvents . Another reaction involves an I2/Cu(NO3)2•3H2O-assisted generation of α-iodo acetophenones, a Kornblum oxidation to phenylglyoxals, a condensation to imines, and a decarboxylation/annulation/oxidation reaction sequence .科学研究应用

- Antimicrobial Activity : Ethyl 3-acetyl-5-methyl-1,2-oxazole-4-carboxylate derivatives have shown promising antimicrobial properties. Researchers explore their potential as novel antibiotics or antifungal agents .

- Anti-Inflammatory Effects : Investigations into the anti-inflammatory activity of these compounds could lead to the development of new drugs for inflammatory disorders .

- Synthetic Methods : Researchers study novel synthetic routes to prepare oxazole derivatives, including Ethyl 3-acetyl-5-methyl-1,2-oxazole-4-carboxylate. These methods contribute to the toolbox of organic chemists .

- Alkaloid Synthesis : Ethyl 3-acetyl-5-methyl-1,2-oxazole-4-carboxylate serves as a building block for constructing indole-containing alkaloids. Indoles are essential heterocyclic systems found in natural products and drugs. Investigating their synthesis pathways enhances our understanding of alkaloid biosynthesis .

- Cancer Research : Researchers explore the potential of oxazole derivatives in cancer therapy. Ethyl 3-acetyl-5-methyl-1,2-oxazole-4-carboxylate analogs may exhibit cytotoxic effects against cancer cells .

- Antioxidant Properties : Investigations into the antioxidant activity of these compounds contribute to understanding their impact on oxidative stress-related diseases .

- Functional Materials : Ethyl 3-acetyl-5-methyl-1,2-oxazole-4-carboxylate derivatives could find applications in designing functional materials, such as sensors or catalysts, due to their unique structural features .

- Plant Hormones : Indole derivatives play a role in plant biology. For instance, indole-3-acetic acid (IAA) is a plant hormone produced from tryptophan degradation. Investigating related compounds like Ethyl 3-acetyl-5-methyl-1,2-oxazole-4-carboxylate may reveal insights into plant growth regulation .

Medicinal Chemistry and Drug Development

Heterocyclic Chemistry

Natural Product Chemistry

Pharmacology and Bioactivity

Materials Science

Agrochemicals and Plant Growth Regulators

安全和危害

The safety data sheet for Ethyl oxazole-5-carboxylate, a related compound, suggests that personal protective equipment/face protection should be worn, adequate ventilation should be ensured, and contact with eyes, skin, or clothing should be avoided . Ingestion and inhalation should also be avoided, and dust formation should be prevented .

未来方向

There is significant interest in the synthesis of heterocycle-incorporated azo dye derivatives as potential scaffolds in the pharmaceutical sector . The pharmaceutical or drug industries need a simplistic synthesis approach that can afford a wide range of azo dye derivatives . The incorporation of the heterocyclic moiety into the azo dye scaffold has improved the bioactive properties of the target derivatives . Thus, Ethyl 3-acetyl-5-methyl-1,2-oxazole-4-carboxylate, as a heterocyclic compound, may have potential applications in this area.

属性

IUPAC Name |

ethyl 3-acetyl-5-methyl-1,2-oxazole-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4/c1-4-13-9(12)7-6(3)14-10-8(7)5(2)11/h4H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIUPXZSYNBYTAS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(ON=C1C(=O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 4-[4-(ethoxycarbonyl)phenyl]-7-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide](/img/structure/B2407673.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2407676.png)

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl}-2-methylpiperazine](/img/structure/B2407677.png)

![4-methyl-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2407678.png)

![3-(Tert-butyl)-2-(phenylsulfonyl)indeno[3,2-C]pyrazol-4-one](/img/structure/B2407680.png)

![6-Cyclopentyl-4,7-dimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2407686.png)